

The Fluorophenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

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Compound of Interest

Compound Name: *4-(4-Fluorophenyl)piperidine*

Cat. No.: B1272349

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorophenylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of biological targets, particularly within the central nervous system (CNS). The strategic incorporation of a fluorine atom onto the phenyl ring, coupled with the conformational flexibility of the piperidine moiety, endows these molecules with unique physicochemical properties that enhance their drug-like characteristics, including metabolic stability, membrane permeability, and binding affinity.^[1] This technical guide provides a comprehensive overview of the biological significance of the fluorophenylpiperidine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support ongoing research and development efforts.

I. Biological Activities and Therapeutic Targets

Derivatives of the fluorophenylpiperidine scaffold have been extensively investigated as potent and selective ligands for a variety of CNS targets, including monoamine transporters and G-protein coupled receptors (GPCRs). Their therapeutic applications span a range of neurological and psychiatric disorders.

Monoamine Transporter Inhibition

Fluorophenylpiperidine-based compounds are prominent as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By

blocking the reuptake of these neurotransmitters from the synaptic cleft, these molecules prolong their signaling, a mechanism central to the action of many antidepressants and psychostimulants.

Dopamine Transporter (DAT) Ligands: A notable example is the GBR series of compounds, such as GBR 12909 and its analogs, which feature a bis(4-fluorophenyl)methoxyethyl group attached to a piperidine or piperazine ring. These compounds exhibit high affinity and selectivity for DAT and have been instrumental in studying the dopaminergic system and as potential treatments for cocaine abuse. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine nitrogen substituent and the nature of the aromatic rings significantly influence binding affinity and selectivity.

G-Protein Coupled Receptor (GPCR) Modulation

The fluorophenylpiperidine scaffold is a key component in ligands targeting various GPCRs, including serotonin, dopamine, and opioid receptors.

Serotonin (5-HT) Receptor Ligands: The 5-HT2A receptor, a key target for antipsychotic and psychedelic drugs, is a primary focus for fluorophenylpiperidine derivatives. ACP-103 (pimavanserin), for instance, is a potent 5-HT2A inverse agonist with a fluorophenylmethyl-substituted piperidine core, demonstrating efficacy in the treatment of Parkinson's disease psychosis.

Dopamine Receptor Ligands: Derivatives have been developed as selective antagonists for the D4 receptor, which is implicated in the pathophysiology of L-DOPA-induced dyskinesias in Parkinson's disease.

Opioid Receptor Agonists: The 4-phenylpiperidine substructure is a classic pharmacophore for opioid receptor agonists. Fluorination of the phenyl ring can modulate the potency and selectivity of these compounds for the μ (mu), δ (delta), and κ (kappa) opioid receptors, offering potential for the development of novel analgesics with improved side-effect profiles.

Positron Emission Tomography (PET) Imaging Agents

The incorporation of the positron-emitting isotope fluorine-18 ($[18\text{F}]$) into the fluorophenylpiperidine scaffold allows for the development of radiotracers for PET imaging. These agents enable the non-invasive visualization and quantification of their target proteins in

the living brain, proving invaluable for disease diagnosis, understanding pathophysiology, and for drug development and receptor occupancy studies.

II. Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro binding affinities and functional potencies of representative fluorophenylpiperidine derivatives for various CNS targets.

Table 1: Binding Affinities of Fluorophenylpiperidine Analogs at Monoamine Transporters

Compound ID	Target	Ki (nM)	Reference
GBR 12909 Analog (1b)	DAT	Potent	[2]
SERT	-	[2]	
9a	DAT	High Potency	[2]
SERT	-	[2]	
GBR 12909	DAT	-	[3]
GBR 12909 Analog (2)	DAT	-	[3]
(S)-4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine	DAT	Potent	[3]
SERT	Potent	[3]	

Table 2: Biological Activity of Fluorophenylpiperidine Derivatives at GPCRs

Compound	Target	Assay Type	Value (nM)	Reference
ACP-103 (Pimavanserin)	5-HT2A	pKi	9.3 (membranes)	[4]
5-HT2A	pIC50 (inverse agonist)	8.7		[4]
5-HT2C	pKi	8.8 (membranes)	[4]	
5-HT2C	pIC50 (inverse agonist)	7.1		[4]
8b (D4 Antagonist)	D4	Ki	5.5	[5]
8c (D4 Antagonist)	D4	Ki	13	[5]
8e (D4 Antagonist)	D4	Ki	27	[5]

III. Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays relevant to the characterization of fluorophenylpiperidine derivatives.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428.

- Receptor Source: Crude membrane preparations from rat striatal tissue or cells stably expressing the human dopamine transporter.
- Radioligand: [³H]WIN 35,428.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
- Non-specific Binding Control: 10 µM cocaine or GBR 12909.

- Procedure:
 - Prepare serial dilutions of the test compound.
 - In a 96-well plate, add assay buffer, a fixed concentration of [³H]WIN 35,428 (typically at its K_d value), and varying concentrations of the test compound or the non-specific binding control.
 - Initiate the binding reaction by adding the receptor membrane preparation.
 - Incubate for 60-120 minutes at 4°C to reach equilibrium.
 - Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
 - Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.[6][7]

This functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT_{2A} receptor by monitoring changes in intracellular calcium concentration.

- Cell Line: HEK293 or CHO cells stably expressing the human 5-HT_{2A} receptor.
- Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Procedure:
 - Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

- Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
- Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Initiate the response by adding a known agonist (e.g., serotonin or a selective 5-HT2A agonist) at a concentration that gives a submaximal response (e.g., EC80).
- Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
- Data Analysis: For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 and Emax values. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Behavioral Assays

This model is used to assess the potential antipsychotic-like activity of a compound by measuring its ability to attenuate the locomotor hyperactivity induced by amphetamine.

- Animals: Male Sprague-Dawley or Wistar rats.
- Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record locomotor activity.
- Procedure:
 - Habituate the rats to the open-field arenas for 30-60 minutes on one or two days prior to testing.
 - On the test day, administer the test compound or vehicle at the desired dose and route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

- After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.).
- Immediately place the rats in the open-field arenas and record locomotor activity for 60-90 minutes.
- Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of beam breaks, or time spent moving. Compare the activity of the test compound-treated group to the vehicle- and amphetamine-only control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[2][8][9][10][11]

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. This test assesses the ability of a potential antipsychotic drug to restore or enhance PPI.

- Animals: Mice (e.g., C57BL/6J) or rats.
- Apparatus: Acoustic startle chambers (e.g., SR-LAB) that can deliver acoustic stimuli and measure the whole-body startle response.
- Procedure:
 - Administer the test compound or vehicle.
 - After a pre-treatment period, place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
 - The test session consists of a series of trials presented in a pseudorandom order:
 - Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
 - Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms before the startling pulse.
 - No-stimulus trials: Background noise only.
 - Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: $[1 - (\text{startle amplitude on prepulse-pulse trial} / \text{startle amplitude on pulse-alone trial})] \times 100$. Compare the %PPI between treatment groups.[1][12][13][14][15]

Pharmacokinetic Analysis

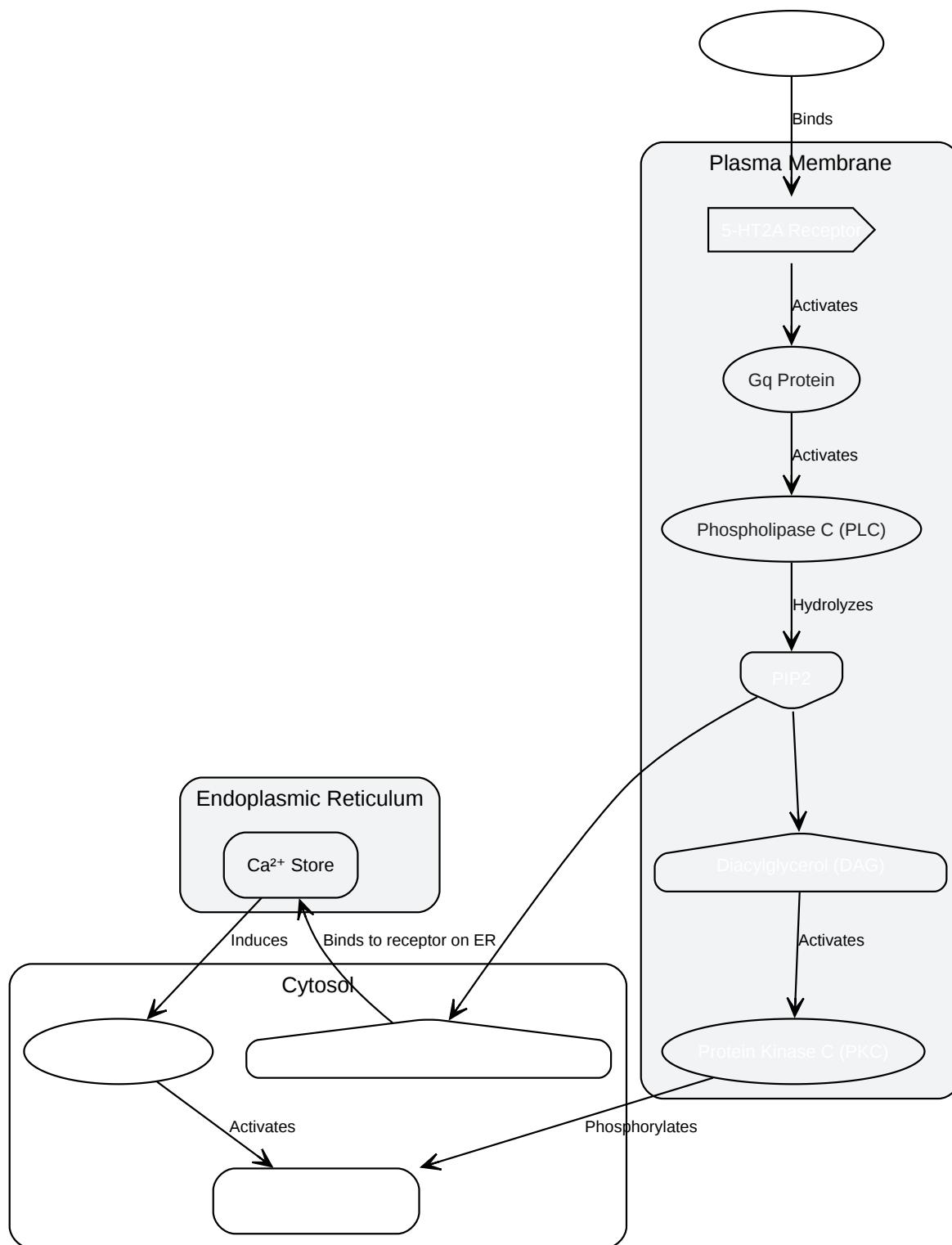
This protocol outlines a general method for the quantification of fluorophenylpiperidine derivatives in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

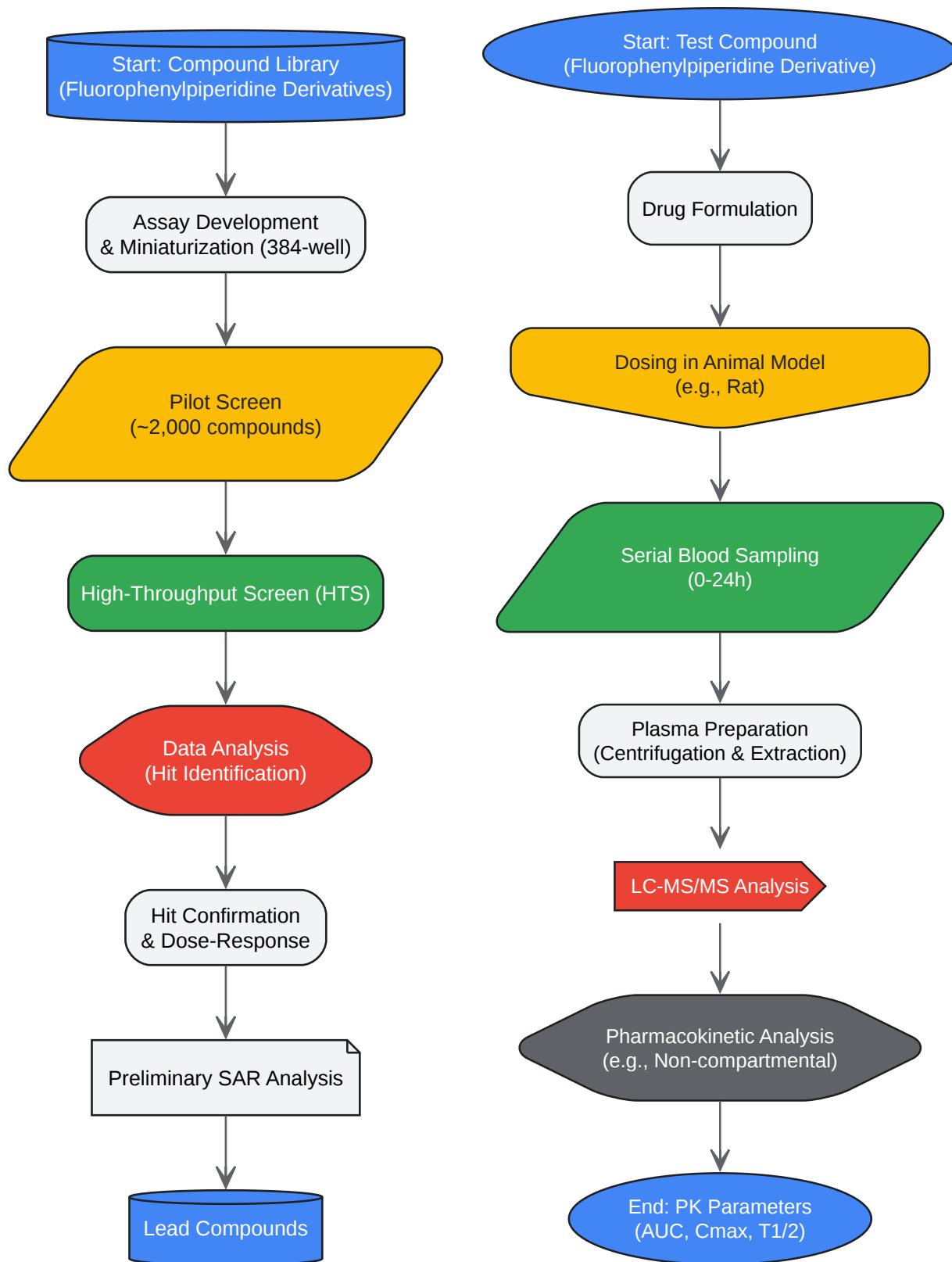
- Sample Preparation:
 - To a 50-100 μ L aliquot of plasma, add an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of the analyte).
 - Perform protein precipitation by adding 3-4 volumes of cold acetonitrile.
 - Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection.
- LC-MS/MS Conditions:
 - Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the detection of the analyte and internal standard using multiple reaction monitoring (MRM) by selecting the precursor ion and a specific product ion for each.
- Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. Use this curve to determine the concentration of the analyte in the unknown study samples.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of fluorophenylpiperidine derivatives.





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